molecular formula C15H14Cl2N2O4S B2683639 4-[(2,5-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-28-4

4-[(2,5-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No.: B2683639
CAS No.: 338396-28-4
M. Wt: 389.25
InChI Key: TXTZBCLPRBDBSL-UHFFFAOYSA-N
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Description

4-[(2,5-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a dichloroanilino group, a carbonyl group, and a dimethylsulfamate moiety. It is often used in pharmaceutical research and chemical synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves multiple steps:

  • Formation of the Dichloroanilino Intermediate: : The process begins with the chlorination of aniline to produce 2,5-dichloroaniline. This step is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.

  • Coupling with Carbonyl Compound: : The 2,5-dichloroaniline is then reacted with a carbonyl compound, such as benzoyl chloride, under basic conditions to form the corresponding amide. This reaction is typically performed in the presence of a base like sodium hydroxide or potassium carbonate.

  • Introduction of the Dimethylsulfamate Group: : The final step involves the reaction of the amide with dimethylsulfamoyl chloride in the presence of a base to introduce the dimethylsulfamate group. This step is often carried out in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol under suitable conditions using reducing agents like lithium aluminum hydride.

  • Substitution: : The dichloroanilino group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as sodium methoxide or thiourea are employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2,5-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has a wide range of applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules such as proteins and DNA.

  • Medicine: : In pharmaceutical research, it serves as a lead compound for the development of new drugs. Its derivatives are tested for therapeutic efficacy and safety in various disease models.

  • Industry: : The compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-[(2,5-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes, which are crucial for cellular function and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
  • 4-[(2,6-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
  • 4-[(2,5-Dichloroanilino)carbonyl]phenyl-N,N-diethylsulfamate

Uniqueness

Compared to its analogs, 4-[(2,5-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate exhibits unique reactivity due to the specific positioning of the chlorine atoms on the aniline ring. This positioning influences the electronic properties and steric hindrance, affecting the compound’s behavior in chemical reactions and its interaction with biological targets. Its dimethylsulfamate group also contributes to its distinct solubility and stability profiles, making it a valuable compound for various applications.

Biological Activity

4-[(2,5-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a synthetic compound with potential biological activity, particularly in the field of medicinal chemistry. Its structure includes a sulfonamide moiety, which is known for its diverse biological applications, including antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and implications for therapeutic use.

Chemical Structure and Properties

The compound's molecular formula is C15H14Cl2N2O4SC_{15}H_{14}Cl_{2}N_{2}O_{4}S with a molecular weight of approximately 389.25 g/mol. The presence of chlorine atoms and a sulfonamide group contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar to other sulfonamides, this compound may inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
  • Antitumor Activity : Preliminary studies have suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis through the disruption of mitochondrial function or interference with DNA replication.

Antimicrobial Properties

Research indicates that sulfonamide derivatives can exhibit antimicrobial activity. A study on related compounds found that modifications in the structure significantly influenced their antibacterial efficacy against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural analogs have shown promising results.

Anticancer Activity

Several studies have investigated the anticancer potential of similar compounds. For example:

  • Cytotoxicity Assays : In vitro assays demonstrated that related sulfonamide compounds exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The observed IC50 values ranged from micromolar to nanomolar concentrations depending on the specific compound and treatment duration.
CompoundCell LineIC50 (µM)
Compound AA5495.0
Compound BHeLa3.0
This compoundTBDTBD
  • Mechanistic Insights : The mechanism of action for these compounds often involves the induction of oxidative stress and apoptosis in cancer cells. For instance, studies have shown that related compounds can activate caspase pathways leading to programmed cell death.

Case Studies

  • Study on Analogous Compounds : A study published in PubMed explored the structure-activity relationship (SAR) of sulfonamide derivatives. It was found that substitutions at specific positions significantly enhanced their transcriptional activity related to PPARγ agonism, which is crucial for anti-inflammatory responses and insulin sensitivity .
  • Photodynamic Therapy Applications : Research has also indicated that certain metal complexes derived from similar structures can be used in photodynamic therapy (PDT), where light activation leads to localized oxidative damage in tumor tissues .

Properties

IUPAC Name

[4-[(2,5-dichlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-12-6-3-10(4-7-12)15(20)18-14-9-11(16)5-8-13(14)17/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTZBCLPRBDBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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